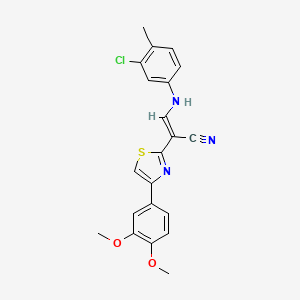

(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a highly functionalized acrylonitrile derivative that is likely to possess a thiazole ring, given its structural description. Thiazole is a heterocyclic compound that often forms the core of various biologically active compounds. The presence of substituents such as chloro, methyl, and methoxy groups suggests that the compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of similar thiazol-2-yl substituted E-acrylonitrile derivatives has been reported using a dimedone-catalyzed addition of amines into the cyano group. This process involves a two-step reaction starting with α-thiocyanate ketones reacting with malononitrile to form thiazol-2-ylidenemalononitrile derivatives. These intermediates are then treated with various amines in the presence of dimedone to yield the final thiazol-2-yl substituted acrylonitrile derivatives . Although the specific compound is not mentioned, the described method could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

While the exact molecular structure of the compound is not provided in the given papers, related structures have been analyzed. For instance, the structure of a similar compound, (E)-2-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, shows no direction-specific intermolecular interactions, which could imply that the compound may also lack strong intermolecular forces in its solid-state form . This could affect its crystallinity and solubility properties.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Theoretical Study of Intramolecular Hydrogen Bonds

The compound's intramolecular hydrogen bonding was analyzed theoretically in derivatives of thiazole, revealing the presence of single H-bonds, CH⋯Cl, in each Ia and Ib moiety, and two H-bonds, CH⋯N and CH⋯O, for each Ic and Id molecule. The study utilized all-electron calculations with the B3LYP/6-311++G(d,p) method, providing insights into the hydrogen bonding energies and chemical shifts in the (1)H NMR (Castro et al., 2007).

Synthesis and Biological Evaluation of Thiazol-2-ylamino Acrylonitrile Derivatives

This research involved the synthesis of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1Hindole- 3-carbonyl)-3-(methylthio) acrylonitrile derivatives. The biological evaluation of these derivatives revealed good anti-tumor activities against the MCF-7 (breast carcinoma) cell line and significant activities as radical scavengers. Furthermore, the compounds demonstrated moderate anti-diabetic and anti-inflammatory activity (Bhale et al., 2018).

Structure-Activity Relationships of Heteroarylacrylonitriles

A study on the structure-activity relationships of twenty-three acrylonitriles substituted with various nitrogen heterocyclics at position 2 revealed that the most potent compounds contained a 5-nitrothiophen-2-yl ring at position 3. The study further examined the cytotoxic potency of these compounds on human cancer cell lines and indicated a mechanism of cell death characterized by apoptosis (Sa̧czewski et al., 2004).

Molecular Engineering for Solar Cell Applications

The research in this area involved molecular engineering of organic sensitizers comprising donor, electron-conducting, and anchoring groups. The study synthesized novel organic sensitizers and analyzed their incident photon to current conversion efficiency, photovoltaic data, and electronic and optical properties. This research provides a significant understanding of the structural and functional aspects of organic sensitizers for solar cell applications (Kim et al., 2006).

Eigenschaften

IUPAC Name |

(E)-3-(3-chloro-4-methylanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O2S/c1-13-4-6-16(9-17(13)22)24-11-15(10-23)21-25-18(12-28-21)14-5-7-19(26-2)20(8-14)27-3/h4-9,11-12,24H,1-3H3/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVLSGIBDURUEY-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2499289.png)

![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B2499293.png)

![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2499295.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2499296.png)

![2-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2499307.png)

![N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2499308.png)